

1,8-Dimethoxyanthraquinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1,8-Dimethoxyanthraquinone**

Cat. No.: **B191110**

[Get Quote](#)

An In-depth Review of the Synthesis, Properties, and Potential Applications of a Key Anthraquinone Intermediate

This technical guide provides a comprehensive overview of **1,8-Dimethoxyanthraquinone**, a significant chemical intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the compound's chemical identity, synthesis protocols, and explores the known biological activities of its closely related derivatives, offering insights into its potential for further investigation.

Core Chemical Information

1,8-Dimethoxyanthraquinone is an organic compound belonging to the anthraquinone family. Its chemical identity is well-established, and it is primarily recognized as a key precursor in the synthesis of 1,8-dihydroxyanthraquinone (Dantron) and other derivatives.

Identifier	Value
CAS Number	6407-55-2
IUPAC Name	1,8-dimethoxyanthracene-9,10-dione
Molecular Formula	C ₁₆ H ₁₂ O ₄
Molecular Weight	268.26 g/mol
Synonyms	1,8-Dimethoxy-9,10-anthracenedione, Danthron di-methyl derivative, NSC 30460

Synthesis of 1,8-Dimethoxyanthraquinone: Experimental Protocols

The most common and efficient method for the synthesis of **1,8-Dimethoxyanthraquinone** is through the methylation of its precursor, 1,8-dihydroxyanthraquinone. Below are two detailed experimental protocols.

Solvent-Free Methylation using Methyl Tosylate (Environmentally Friendly Method)

This modern, solvent-free method offers high yields and is environmentally benign.

Materials:

- 1,8-dihydroxy-9,10-anthraquinone
- Methyl tosylate
- Sodium carbonate
- Mortar and pestle
- Sand bath
- Test tube (6-inch)

Procedure:

- A mixture of 1,8-dihydroxy-9,10-anthraquinone (1 molar equivalent), methyl tosylate (2.8 molar equivalents), and sodium carbonate (1.6 molar equivalents) is ground together in a mortar and pestle at room temperature.
- The resulting powder is transferred to a 6-inch test tube.
- The test tube is heated in a sand bath at 320°C for 5-9 minutes.
- After cooling to room temperature, the reaction mixture is suspended in water, filtered, and washed with water.
- The resulting solid is dried to yield 1,8-dimethoxy-9,10-anthraquinone. This procedure can achieve a yield of up to 95%.[\[1\]](#)

Methylation using Dimethyl Sulfate in Acetone

This is a more traditional method for the synthesis of **1,8-Dimethoxyanthraquinone**.

Materials:

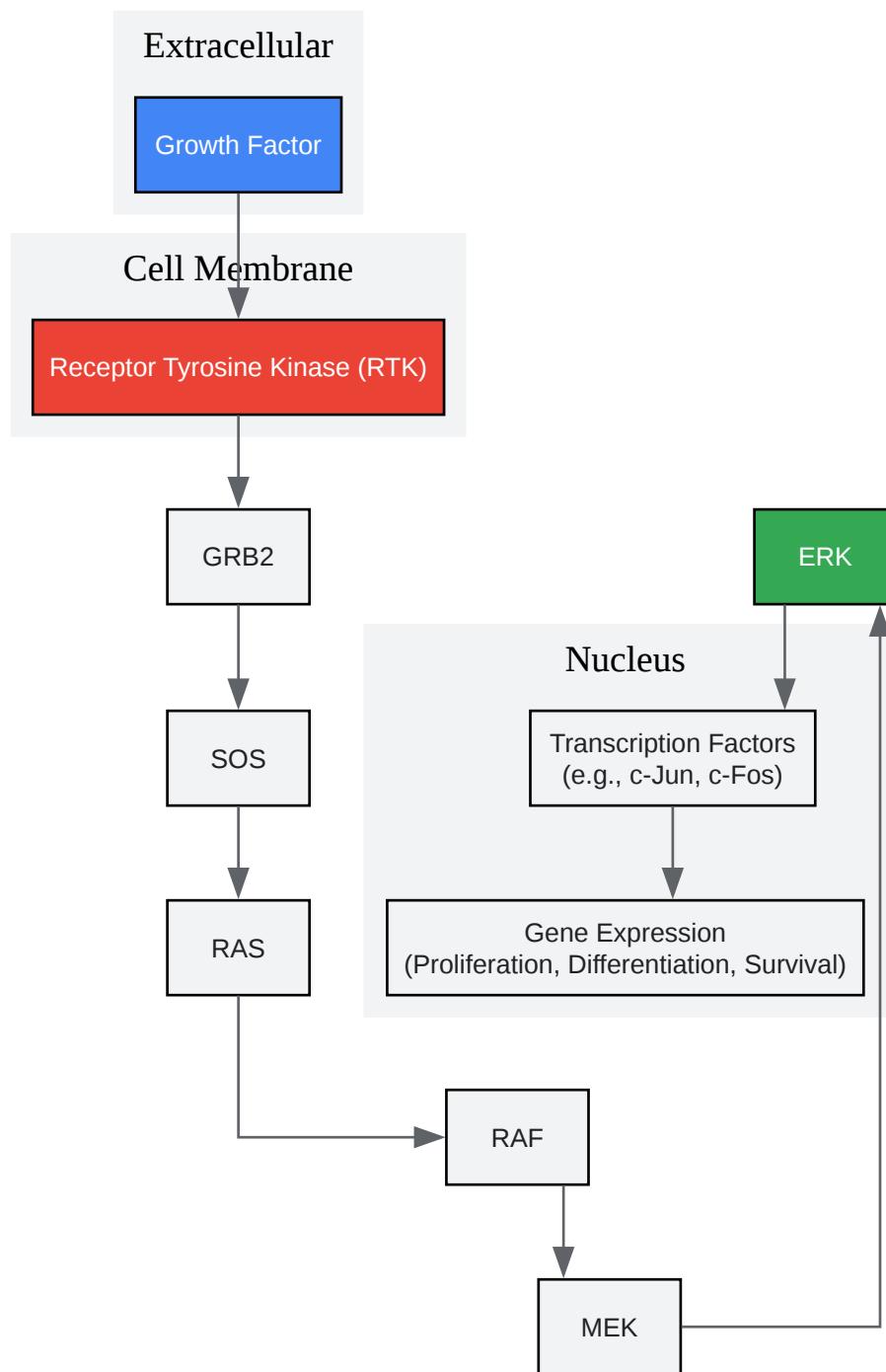
- 1,8-dihydroxyanthraquinone
- Dimethyl sulfate (Me_2SO_4)
- Anhydrous potassium carbonate (K_2CO_3)
- Anhydrous acetone
- Reflux apparatus

Procedure:

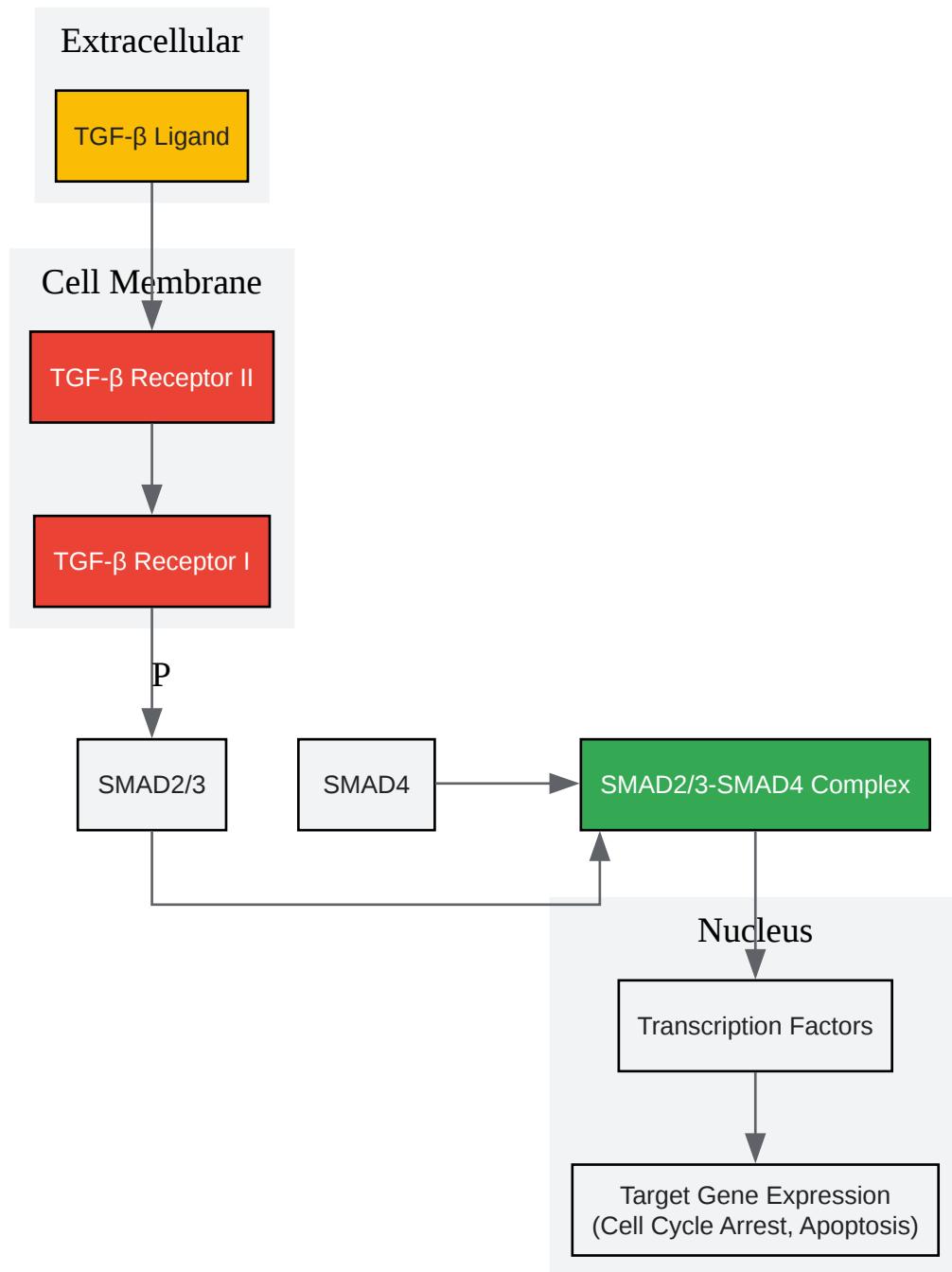
- 1,8-dihydroxyanthraquinone (1 molar equivalent) is dissolved in anhydrous acetone in a round-bottom flask equipped with a reflux condenser.
- Anhydrous potassium carbonate (excess) is added to the solution.

- Dimethyl sulfate (at least 2 molar equivalents) is added to the mixture.
- The reaction mixture is refluxed until the reaction is complete (monitored by TLC).
- After cooling, the inorganic salts are filtered off.
- The acetone is removed from the filtrate by evaporation under reduced pressure.
- The resulting solid is purified by recrystallization to give **1,8-dimethoxyanthraquinone**.[\[2\]](#)

Biological Activity and Potential for Drug Development


While **1,8-Dimethoxyanthraquinone** is a crucial synthetic intermediate, there is a notable scarcity of studies on its specific biological activities. The majority of research has focused on its demethylated form, 1,8-dihydroxyanthraquinone (Dantron), and other related anthraquinone derivatives like emodin and aloe-emodin. These compounds have demonstrated a wide range of pharmacological effects, suggesting potential avenues for the investigation of **1,8-Dimethoxyanthraquinone**.

The biological activities of these related compounds are summarized below. It is important to note that these activities have not been directly attributed to **1,8-Dimethoxyanthraquinone** and should be considered as a basis for future research.


Compound	Biological Activity	Cell Lines / Model	IC ₅₀ / Effect
Emodin	Anticancer	MDA-MB-231 breast cancer cells	Significant cytotoxicity at 10–80 μ M
Anticancer	MCF-7 breast cancer cells		IC ₅₀ = 7.22 μ g/mL
Aloe-emodin	Anticancer	MCF-7 and MDA-MB-231 breast cancer cells	Significant cytotoxicity
Anti-inflammatory	Murine macrophages		Inhibition of inducible nitric oxide and prostaglandin E ₂
1,8-Dihydroxyanthraquinone (Dantron)	Anticancer	-	Induces apoptosis
Anti-inflammatory	Murine macrophage RAW 264.7 cells		Evaluated for antioxidative and anti-inflammatory activities

Potential Signaling Pathway Modulation by Anthraquinone Scaffolds

The anticancer and anti-inflammatory effects of anthraquinone derivatives are often attributed to their ability to modulate key cellular signaling pathways. While direct evidence for **1,8-Dimethoxyanthraquinone** is lacking, studies on related compounds have implicated pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the Transforming Growth Factor-beta (TGF- β) signaling pathways. The following diagrams illustrate these pathways, which represent potential targets for anthraquinone-based compounds.

[Click to download full resolution via product page](#)

Figure 1: The MAPK Signaling Pathway. This pathway is a potential target for anthraquinone compounds, which may influence cell proliferation and survival.

[Click to download full resolution via product page](#)

Figure 2: The TGF-β Signaling Pathway. Modulation of this pathway by anthraquinones could affect cell growth, differentiation, and apoptosis.

Conclusion and Future Directions

1,8-Dimethoxyanthraquinone is a readily synthesized compound with significant value as a chemical intermediate. While the biological activities of its derivatives, particularly 1,8-dihydroxyanthraquinone, are well-documented, **1,8-Dimethoxyanthraquinone** itself remains largely unexplored in the context of drug development. The established anti-cancer and anti-inflammatory properties of the broader anthraquinone class suggest that **1,8-Dimethoxyanthraquinone** may possess latent therapeutic potential. Future research should focus on in-depth *in vitro* and *in vivo* studies to elucidate its specific pharmacological profile and to determine if it modulates key signaling pathways implicated in disease, such as the MAPK and TGF- β pathways. Such investigations could reveal novel applications for this compound beyond its current role as a synthetic precursor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Activity of 1,8-Dihydroanthraquinone Derivatives in Nervous System Cancers [mdpi.com]
- 2. Anti-Inflammatory and Antiarthritic Activity of Anthraquinone Derivatives in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,8-Dimethoxyanthraquinone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b191110#1-8-dimethoxyanthraquinone-cas-number-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com